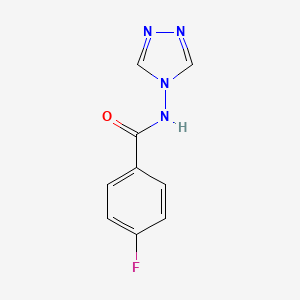

![molecular formula C25H23N5O3S2 B2816429 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 340817-92-7](/img/structure/B2816429.png)

2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

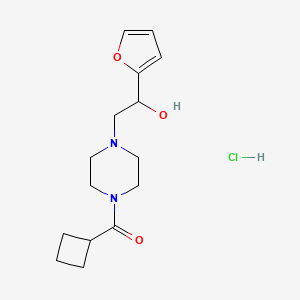

This compound is a complex organic molecule that contains several functional groups, including an adamantyl group, a cyanopyridinyl group, a sulfanyl group, and a nitrobenzothiazolyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar adamantane derivatives has been discussed in the literature . Adamantane derivatives are typically synthesized using various methods, including dehydrogenation, oxidation, and other chemical transformations .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group would provide a rigid, three-dimensional structure, while the other groups (cyanopyridinyl, sulfanyl, nitrobenzothiazolyl) would add additional complexity and potential reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the cyanopyridinyl group could potentially undergo reactions with nucleophiles, while the nitro group on the benzothiazole ring could potentially be reduced .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantyl group could influence its solubility and stability, while the other functional groups could influence its reactivity .Scientific Research Applications

Enzyme Inhibition

The synthesized adamantane-linked aminothiazole derivatives, including Oprea1_106164, have been evaluated for their enzyme inhibitory activities . Notably:

Antiviral Potential

Adamantane derivatives, including Oprea1_106164, have been explored for their antiviral properties . While specific studies on this compound are limited, its structural features suggest potential antiviral activity. Further investigations are warranted.

Neuroprotection

Given the adamantane scaffold’s role in neurotropic drug design, Oprea1_106164 may hold promise in neuroprotection . However, dedicated studies are needed to validate this hypothesis.

Anti-Influenza Activity

Although not directly studied for influenza, adamantane derivatives have historically shown anti-influenza activity . Oprea1_106164’s structural similarity to these compounds warrants investigation in this context.

Cytotoxicity in Cancer Cells

Novel N-substituted 2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (similar to Oprea1_106164) were evaluated for cytotoxicity in human cancer cell lines . Further research could explore its potential as an anticancer agent.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship is crucial for designing potent enzyme inhibitors. Oprea1_106164’s unique structure provides valuable insights for future drug development .

Future Directions

properties

IUPAC Name |

2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3S2/c26-12-17-1-4-21(25-9-14-5-15(10-25)7-16(6-14)11-25)28-23(17)34-13-22(31)29-24-27-19-3-2-18(30(32)33)8-20(19)35-24/h1-4,8,14-16H,5-7,9-11,13H2,(H,27,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUOZPHUVPUKDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)NC5=NC6=C(S5)C=C(C=C6)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2816359.png)

![3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816362.png)

![Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2816363.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2816364.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)

![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)